4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide
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Overview
Description
4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction that involves the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the type of substitution.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may inhibit or activate specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE .
- Other benzothiazole derivatives : Compounds with similar structures but different substituents on the benzothiazole ring .
Uniqueness
4-METHYL-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N3O4S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-3-10-18-20(11-13)29-21(22-18)15-5-7-16(8-6-15)23-30(27,28)17-9-4-14(2)19(12-17)24(25)26/h3-12,23H,1-2H3 |
InChI Key |
PPOLSNMQHMNDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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